

Protocol & Application Notes: Regioselective Nitration of 2-Methoxy-5-methylaniline

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-Methoxy-5-methyl-4-nitroaniline

CAS No.: 134-19-0

Cat. No.: B144756

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Abstract

This document provides a detailed experimental protocol for the synthesis of 4-nitro-2-methoxy-5-methylaniline via the electrophilic aromatic substitution (nitration) of 2-methoxy-5-methylaniline. The synthesis of nitrated aromatic amines is a cornerstone of industrial chemistry, providing critical intermediates for the production of azo dyes, pigments, and specialized pharmaceutical compounds. This guide is designed for researchers and professionals in organic synthesis and drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization methods. The causality behind critical experimental choices, such as temperature control and the use of a protecting group strategy, is thoroughly explained to ensure both safety and high regioselectivity.

Introduction and Mechanistic Rationale

The nitration of 2-methoxy-5-methylaniline (also known as p-Cresidine) is an electrophilic aromatic substitution reaction. The aromatic ring of the starting material is highly activated due to the presence of three electron-donating groups: an amino (-NH₂), a methoxy (-OCH₃), and a

methyl (-CH₃) group. All three are ortho-, para-directing groups, which would typically lead to a mixture of products.[1]

However, the reaction is conducted in a strongly acidic medium (concentrated H₂SO₄), which protonates the highly basic amino group to form the anilinium ion (-NH₃⁺). This protonated group is a powerful deactivator and a meta-director.[2] Consequently, the regiochemical outcome of the nitration is governed by the interplay between the meta-directing -NH₃⁺ group and the ortho-, para-directing -OCH₃ and -CH₃ groups. The position C-4 is ortho to the strongly activating methoxy group, para to the methyl group, and meta to the deactivating anilinium group, making it the most electronically favored position for electrophilic attack. This convergence of directing effects allows for a highly regioselective synthesis of the desired 4-nitro isomer.

The active electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction between concentrated nitric acid and concentrated sulfuric acid.[2][3]

Reaction Scheme: 2-Methoxy-5-methylaniline → (H₂SO₄) → 2-Methoxy-5-methylanilinium bisulfate
HNO₃ + 2H₂SO₄ → NO₂⁺ + H₃O⁺ + 2HSO₄⁻
2-Methoxy-5-methylanilinium bisulfate + NO₂⁺ → 4-Nitro-2-methoxy-5-methylaniline

Safety and Hazard Management

Nitration reactions are highly exothermic and potentially explosive if not strictly controlled.[4] The use of concentrated nitric and sulfuric acids presents significant corrosive hazards.[5][6][7] [8] This procedure must be performed in a certified chemical fume hood with the operator wearing appropriate Personal Protective Equipment (PPE). An ice bath must be readily available for emergency cooling.

Table 1: Hazard Summary of Key Compounds

Compound	Key Hazards	GHS Hazard Statements
2-Methoxy-5-methylaniline	Carcinogen, toxic, irritant.	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H350 (May cause cancer).
Nitric Acid (Conc.)	Strong oxidizer, highly corrosive, toxic upon inhalation.[6][7]	H272 (May intensify fire; oxidizer), H314 (Causes severe skin burns and eye damage), H331 (Toxic if inhaled).
Sulfuric Acid (Conc.)	Highly corrosive, causes severe burns.[9]	H314 (Causes severe skin burns and eye damage), H290 (May be corrosive to metals).

| Sodium Hydroxide | Corrosive, causes severe skin and eye damage. | H314 (Causes severe skin burns and eye damage). |

Experimental Protocol

This protocol is designed for the synthesis of 4-nitro-2-methoxy-5-methylaniline.

Materials and Reagents

Reagent	CAS No.	M.W. (g/mol)	Amount	Moles (mmol)
2-Methoxy-5-methylaniline	120-71-8	137.18	5.00 g	36.45
Sulfuric Acid (98%)	7664-93-9	98.08	25 mL	~460
Nitric Acid (70%)	7697-37-2	63.01	2.5 mL	~39.5
Sodium Hydroxide	1310-73-2	40.00	As needed	-
Ethanol (95%)	64-17-5	46.07	For recrystallization	-
Crushed Ice	-	-	~200 g	-
Distilled Water	-	-	As needed	-

Equipment

- 250 mL Three-neck round-bottom flask
- 100 mL Dropping funnel
- Magnetic stirrer and stir bar
- Digital thermometer with probe
- Ice/salt bath
- Büchner funnel and filtration flask
- Beakers and Erlenmeyer flasks
- Standard laboratory glassware

Step-by-Step Procedure

Step 1: Preparation of the Amine Salt Solution

- Place 25 mL of concentrated sulfuric acid into a 250 mL three-neck flask equipped with a magnetic stirrer and thermometer.
- Cool the flask in an ice/salt bath to between -5 °C and 0 °C.
- Slowly and portion-wise, add 5.00 g (36.45 mmol) of 2-methoxy-5-methylaniline to the cold, stirring sulfuric acid. Use a powder funnel for the addition.
- Causality Note: This step forms the anilinium sulfate salt.[9] The low temperature is crucial to prevent degradation of the amine by the strong acid and to dissipate the heat generated from the acid-base reaction.
- Continue stirring at this temperature for 15 minutes after the addition is complete to ensure full dissolution and salt formation.

Step 2: Preparation of the Nitrating Mixture

- In a separate beaker, carefully add 2.5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid.
- Cool this mixture in a separate ice bath.
- Causality Note: The sulfuric acid protonates the nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO_2^+), which is the active nitrating agent.[3] This mixture is highly corrosive and must be handled with extreme care.

Step 3: Nitration

- Transfer the cold nitrating mixture to a dropping funnel and place it on the central neck of the three-neck flask.
- Add the nitrating mixture dropwise to the stirred amine salt solution over a period of 45-60 minutes.
- Critical Control Point: Meticulously maintain the internal reaction temperature below 5 °C throughout the addition.[9] Higher temperatures will lead to the formation of undesired positional isomers and oxidation byproducts.

- After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes.

Step 4: Quenching and Isolation

- Slowly and carefully pour the reaction mixture over approximately 200 g of crushed ice in a large beaker with gentle stirring.
- Causality Note: This quenching step stops the reaction and precipitates the product as a salt. The large volume of ice absorbs the significant heat of dilution of the sulfuric acid.
- A yellow-orange precipitate should form.

Step 5: Basification and Product Collection

- Cool the acidic slurry in an ice bath.
- Slowly neutralize the mixture by adding a cold, concentrated solution of sodium hydroxide. Monitor the pH with litmus paper or a pH meter.
- Critical Control Point: Add the base slowly to control the exothermic neutralization reaction. Continue adding base until the solution is basic (pH ~8-9).
- The color of the precipitate will likely change as the free amine is liberated.
- Collect the solid product by vacuum filtration using a Büchner funnel.^[9]
- Wash the filter cake thoroughly with several portions of cold water until the washings are neutral. This removes residual acid and inorganic salts.^[9]

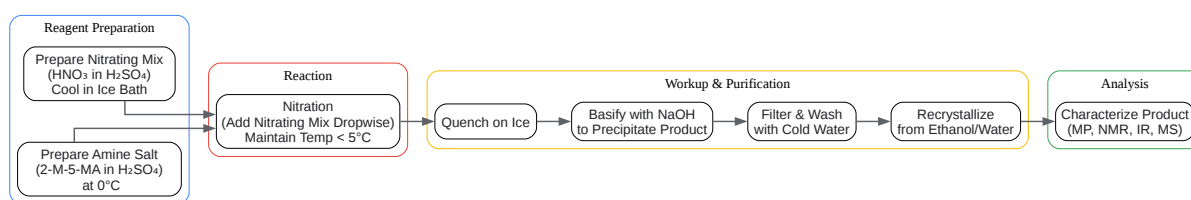
Step 6: Purification

- Press the crude product as dry as possible on the funnel.
- Purify the crude solid by recrystallization from an ethanol/water mixture.^[10] Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

- Collect the purified yellow-orange crystals by vacuum filtration and dry them in a vacuum desiccator.

Visualization of the Experimental Workflow

The following diagram outlines the key stages of the synthesis protocol.



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Caption: Workflow for the synthesis of 4-nitro-2-methoxy-5-methylaniline.

Product Characterization

The identity and purity of the final product should be confirmed using a combination of standard analytical techniques.^[11]

- Melting Point (MP): Compare the observed melting point with the literature value.
- Thin Layer Chromatography (TLC): Assess purity and compare the R_f value with the starting material.
- Spectroscopy:
 - ¹H and ¹³C NMR: Provides definitive structural confirmation by showing the chemical shifts and coupling constants of the protons and carbons, confirming the substitution pattern.^[10]

- Infrared (IR): Confirms the presence of key functional groups: N-H stretching (amine), C-H stretching (aromatic and methyl), and characteristic strong absorptions for the symmetric and asymmetric stretching of the nitro group (NO₂).[\[10\]](#)[\[11\]](#)
- Mass Spectrometry (MS): Determines the molecular weight of the product, confirming the addition of a nitro group.[\[11\]](#)
- Chromatography (HPLC/GC): Quantifies the purity of the final product.[\[12\]](#)[\[13\]](#)

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- To cite this document: BenchChem. [Protocol & Application Notes: Regioselective Nitration of 2-Methoxy-5-methylaniline]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b144756/docs#protocol-application-notes-regioselective-nitration-of-2-methoxy-5-methylaniline\]](https://www.benchchem.com/product/b144756/docs#protocol-application-notes-regioselective-nitration-of-2-methoxy-5-methylaniline)

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